molecular formula C9H9NO2 B1640528 7-Hydroxy-1-methylindolin-2-one

7-Hydroxy-1-methylindolin-2-one

Katalognummer: B1640528
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: OUGXSFYETWHWBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

The synthesis of 7-Hydroxy-1-methylindolin-2-one typically involves the reaction of indole derivatives with specific reagents under controlled conditions. One common method involves the use of isatins and indoles in the presence of catalysts such as p-toluenesulfonic acid (p-TSA). This reaction can be carried out in solvents like dichloromethane at room temperature, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Analyse Chemischer Reaktionen

7-Hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolin-2-one derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-1-methylindolin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 7-Hydroxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or interfere with the replication of viruses, leading to its antiviral effects .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-1-methylindolin-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

7-hydroxy-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H9NO2/c1-10-8(12)5-6-3-2-4-7(11)9(6)10/h2-4,11H,5H2,1H3

InChI-Schlüssel

OUGXSFYETWHWBK-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=C1C(=CC=C2)O

Kanonische SMILES

CN1C(=O)CC2=C1C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.